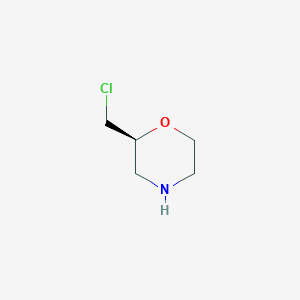
(S)-2-(chloroMethyl)Morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(chloroMethyl)Morpholine is a chiral compound that belongs to the morpholine family. Morpholine is a versatile chemical structure that is widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications. The (S)-enantiomer of 2-(chloroMethyl)Morpholine is of particular interest due to its unique stereochemistry, which can influence its reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the morpholine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product. The use of continuous flow reactors also improves safety and reduces the environmental impact of the production process .
化学反応の分析
Types of Reactions
(S)-2-(chloroMethyl)Morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions to proceed efficiently.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .
科学的研究の応用
(S)-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism of action of (S)-2-(chloroMethyl)Morpholine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of drug design, where this compound derivatives can be used to develop enzyme inhibitors or receptor modulators .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound of (S)-2-(chloroMethyl)Morpholine, used in a wide range of applications.
2-(chloroMethyl)Morpholine: The racemic mixture of the compound, which lacks the stereochemical specificity of the (S)-enantiomer.
N-Methylmorpholine: A related compound with a methyl group instead of a chloromethyl group, used as a solvent and catalyst in organic synthesis
Uniqueness
The (S)-enantiomer of 2-(chloroMethyl)Morpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemical specificity can lead to differences in biological activity and selectivity compared to the racemic mixture or other related compounds .
特性
分子式 |
C5H10ClNO |
|---|---|
分子量 |
135.59 g/mol |
IUPAC名 |
(2S)-2-(chloromethyl)morpholine |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m1/s1 |
InChIキー |
DFFKLRFMZMGFBM-RXMQYKEDSA-N |
異性体SMILES |
C1CO[C@@H](CN1)CCl |
正規SMILES |
C1COC(CN1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


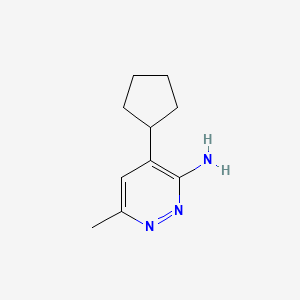
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)

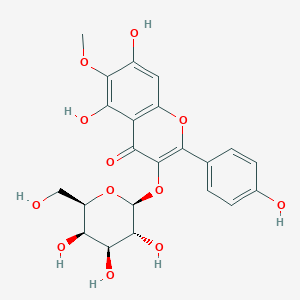
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
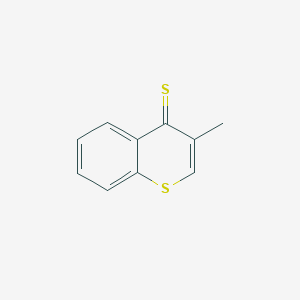
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
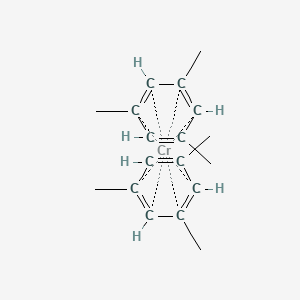
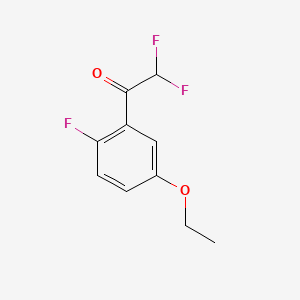
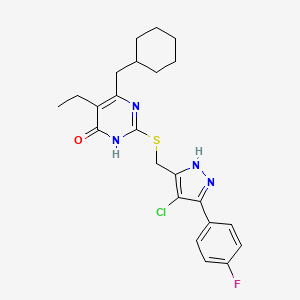
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
